

Application Note: Scalable Synthesis of 2,4-Diamino-6-chloropyrimidine (DACP)

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Compound of Interest

Compound Name: 2,4-Diaminopyrimidine

CAS No.: 156-81-0

Cat. No.: B092962

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Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2,4-diamino-6-chloropyrimidine (DACP), a pivotal pharmacophore used in the manufacturing of Minoxidil (hair growth/antihypertensive), antifolates, and various kinase inhibitors.

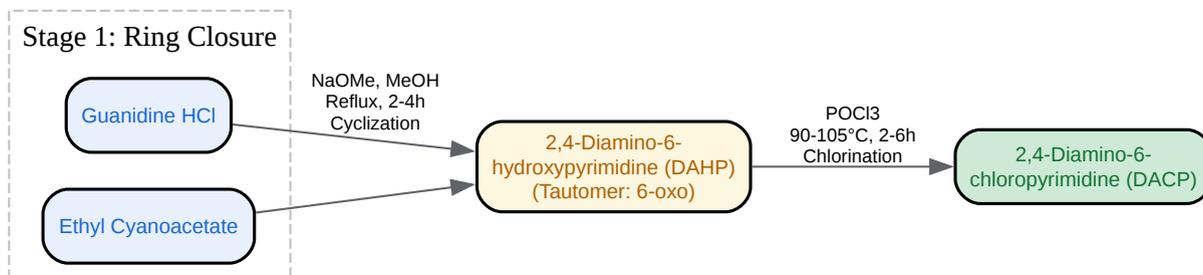
Unlike general textbook descriptions, this guide focuses on the industrial-preferred "Guanidine Route," which offers superior regioselectivity and cost-efficiency compared to the amination of trichloropyrimidine. Special emphasis is placed on the critical chlorination step using phosphorus oxychloride (

), specifically addressing safety regarding quenching exotherms and maximizing yield through pH control.

Retrosynthetic Logic & Pathway

The synthesis is a two-stage linear sequence. The pyrimidine ring is constructed de novo to ensure the correct placement of amino groups, avoiding the isomer mixtures often seen when nucleophilically substituting 2,4,6-trichloropyrimidine.

Reaction Scheme



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Figure 1: Two-step synthesis pathway from acyclic precursors to the chlorinated pyrimidine core.

Detailed Experimental Protocols

Stage 1: Cyclization to 2,4-Diamino-6-hydroxypyrimidine (DAHP)

Principle: A base-catalyzed condensation between a 1,3-dielectrophile (ethyl cyanoacetate) and a 1,3-dinucleophile (guanidine).[1] Sodium methoxide acts as the base to deprotonate guanidine and drive the loss of ethanol.

Reagents:

- Guanidine Hydrochloride (1.0 eq)[1][2]
- Ethyl Cyanoacetate (1.0 eq)[2][3]
- Sodium Methoxide (NaOMe) (1.1 eq)
- Methanol (anhydrous) (Solvent, ~3-5 vol)

Protocol:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Inert atmosphere (

) is recommended but not strictly required if moisture is controlled.

- Base Preparation: Charge Methanol and NaOMe.[1] Stir until fully dissolved. Note: Exothermic dissolution.
- Addition: Add Guanidine Hydrochloride. Stir for 15 minutes. Then, add Ethyl Cyanoacetate dropwise or in portions to maintain a steady temperature.
- Reaction: Heat the mixture to reflux (65°C) and maintain for 2–4 hours.
 - IPC (In-Process Control): Monitor by TLC (MeOH:DCM 1:9) or HPLC. Starting material should be consumed.
- Workup:
 - Distill off approximately 70-80% of the Methanol.
 - Add water (approx. 3 vol) to dissolve the sodium salt intermediate.
 - Critical Step: Cool to 0–10°C. Slowly adjust pH to 6.5–7.0 using Glacial Acetic Acid.
 - Observation: The product (DAHP) will precipitate as a white to off-white solid.
- Isolation: Filter the solid. Wash the cake with cold water (vol) and then cold methanol (vol) to remove colored impurities.
- Drying: Dry in a vacuum oven at 60°C.
 - Expected Yield: 80–95%[4]
 - Appearance: White to pale yellow powder.

Stage 2: Chlorination to 2,4-Diamino-6-chloropyrimidine (DACP)

Principle: Nucleophilic displacement of the hydroxyl group (tautomeric enol) by chloride using Phosphorus Oxychloride (

).

This converts the electron-rich hydroxy-pyrimidine into the reactive chloro-pyrimidine.

Reagents:

- 2,4-Diamino-6-hydroxypyrimidine (DAHP) (1.0 eq)[1][2][5]
- Phosphorus Oxychloride () (3.5 – 5.0 eq)[5]
- Optional Catalyst: Diisopropylethylamine (DIEA) (0.5 – 1.0 eq) or Tetraethylammonium chloride (TEAC) to accelerate reaction.

Protocol:

- Safety Prime:

is highly corrosive and reacts violently with water. All glassware must be oven-dried. Scrubber system required for HCl gas evolution.

- Charging: Charge solid DAHP into the reactor.
- Reagent Addition: Add slowly at room temperature. (If using DIEA, add it after).[1]
- Reaction: Heat the slurry to 90–105°C.
 - Observation: The solid will slowly dissolve as it reacts, forming a darker, homogeneous solution.
 - Time: Stir for 2–6 hours.
- Quenching (The "Safety Critical" Step):

- Method A (Standard Water Quench): Distill off excess

under reduced pressure first (highly recommended to reduce exotherm). Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temp < 20°C.
- Method B (Alcohol Quench - Safer/Industrial): Cool reaction to 40°C. Slowly add Ethanol or Methanol.[5][6] This forms phosphate esters rather than phosphoric acid, moderating the exotherm.[5]
- Neutralization & Isolation:
 - The quenched solution is acidic (HCl + Phosphoric acid).
 - Cool to <10°C. Adjust pH to 9–10 using 25% Ammonia water or 50% NaOH solution.
 - Note: DACP precipitates as the free base in this pH range.
 - Stir for 1 hour at 5–10°C to maximize crystallization.
- Purification:
 - Filter the solid.[1][2][4][5][7]
 - Wash with water until filtrate is neutral.
 - Recrystallization (if needed): Water/Methanol or Ethanol.[3]
- Drying: Vacuum oven at 50–60°C.
 - Expected Yield: 75–85%
 - Appearance: White to off-white crystalline solid.

Analytical Specifications

Parameter	Specification	Method
Appearance	White to off-white crystalline powder	Visual
Purity	> 98.0%	HPLC (C18, MeOH/Water gradient)
Melting Point	198 – 202°C	Capillary Method
Identity (H-NMR)	6.31 (s, 2H,), 6.57 (s, 2H,), 5.69 (s, 1H, Ar-H)	DMSO-
Moisture (LOD)	< 0.5%	Gravimetric

Troubleshooting & Expert Insights

Controlling the "Guanidine" Moisture

Issue: Low yield in Stage 1. Root Cause: Guanidine HCl is hygroscopic. Excess water consumes NaOMe and hydrolyzes ethyl cyanoacetate. Solution: Ensure Guanidine HCl is dry. If using free Guanidine base (generated in situ), ensure the alcohol solvent is anhydrous.

The "Gummy" Phase

Issue: During Stage 2 workup, the residue becomes a sticky gum that traps product. Root Cause: Incomplete hydrolysis of phosphorodichloridate intermediates or insufficient pH adjustment. Solution: After quenching, ensure the mixture is heated to ~50°C for 30 mins (if using water quench) to fully hydrolyze P-Cl bonds before neutralizing. Ensure pH reaches at least 9.0 to liberate the free amine.

Color Management

Issue: Product turns pink or brown. Root Cause: Oxidation of amino groups or trace iron contamination. Solution: Add 1% activated carbon during the recrystallization step.^[1] Perform the neutralization step rapidly and keep the slurry cold.

References

- Patent (Industrial Synthesis): "Preparation method of 2,4-diamino-6-chloropyrimidine." CN114394941A. (2022).[2] Focuses on the alcohol quenching method for safety.
- Minoxidil Process: "Process for the production of 2,4-diamino-6-piperidiny-pyrimidine-3-N-oxide." US Patent 4,959,475. (1990). Describes the conversion of DACP to Minoxidil.
- Medicinal Chemistry Application: Zhang, Y., et al. "Synthesis of **2,4-Diaminopyrimidine** Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities." [4] *Molecules*, 2022, 27(5), 1592. Provides NMR data and lab-scale protocol.
- Classic Protocol: "2,4-Diamino-6-hydroxypyrimidine." [1][2][4][5][7] *Organic Syntheses*, Coll. [3] Vol. 4, p.245 (1963). Foundational method for the intermediate. [1][2][6]

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[\[https://www.benchchem.com/product/b092962#2-4-diamino-6-chloropyrimidine-synthesis-protocol-for-intermediates\]](https://www.benchchem.com/product/b092962#2-4-diamino-6-chloropyrimidine-synthesis-protocol-for-intermediates)

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